molecular formula C22H27N3O2 B244709 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide

Katalognummer B244709
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: BUQHWZCLTCMAOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide, also known as BPP-10c, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry.

Wirkmechanismus

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide is not fully understood, but it is believed to act as a modulator of various receptors, including dopamine and serotonin receptors. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By modulating these receptors and inhibiting acetylcholinesterase, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide may have potential therapeutic effects on various diseases.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has also been shown to increase the levels of dopamine and serotonin in the brain, which may have potential therapeutic effects on various neurological disorders. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has several advantages for lab experiments, including its high purity and stability. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide can be easily synthesized in large quantities, making it a cost-effective compound for scientific research. However, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has some limitations, such as its low solubility in water, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide can be further modified to improve its solubility and bioavailability, which may increase its potential as a drug candidate.

Synthesemethoden

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 4-(4-aminophenyl)piperazine in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with butyryl chloride to yield the final product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has been optimized to improve its yield and purity, making it a viable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has been investigated for its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has been studied for its effects on the central nervous system, such as its ability to modulate dopamine and serotonin receptors. In biochemistry, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide has been used as a tool to study protein-protein interactions and protein-ligand binding.

Eigenschaften

Molekularformel

C22H27N3O2

Molekulargewicht

365.5 g/mol

IUPAC-Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H27N3O2/c1-3-4-21(26)25-15-13-24(14-16-25)20-11-9-19(10-12-20)23-22(27)18-7-5-17(2)6-8-18/h5-12H,3-4,13-16H2,1-2H3,(H,23,27)

InChI-Schlüssel

BUQHWZCLTCMAOS-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.